molecular formula C16H14ClFN4O B272019 N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Cat. No. B272019
M. Wt: 332.76 g/mol
InChI Key: YUGVREODBOVCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has gained significant attention in recent years due to its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mechanism of Action

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 acts as a specific inhibitor of this compound channels by binding to a regulatory domain of the this compound protein. This compound channels are responsible for regulating the flow of chloride ions and water across cell membranes, and their dysfunction can lead to the development of CF and other diseases. By inhibiting this compound channels, this compound(inh)-172 can improve the function of affected organs and reduce the risk of complications.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to improve lung function and reduce the risk of respiratory infections in CF patients. It has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels, which can improve the function of affected organs and reduce the risk of complications.

Advantages and Limitations for Lab Experiments

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has several advantages for lab experiments, including its specificity for this compound channels and its ability to improve the function of affected organs. However, this compound(inh)-172 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172, including its potential use in combination with other therapies for CF and other diseases caused by this compound dysfunction. This compound(inh)-172 has also been studied for its potential use in secretory diarrhea and polycystic kidney disease, and further research is needed to determine its efficacy in these conditions. Additionally, further research is needed to determine the optimal dosage and administration route for this compound(inh)-172, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 involves a multi-step process that includes the reaction of 5-chloro-2-aminobenzyl alcohol with 4-fluorobenzyl bromide to form 5-chloro-2-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine to produce this compound(inh)-172. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Scientific Research Applications

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases caused by this compound dysfunction. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections and digestive problems. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels in CF patients, which can improve lung function and reduce the risk of respiratory infections. This compound(inh)-172 has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease.

properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14ClFN4O/c17-14-3-6-16(23-9-12-1-4-15(18)5-2-12)13(7-14)8-21-22-10-19-20-11-22/h1-7,10-11,21H,8-9H2

InChI Key

YUGVREODBOVCSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.